molecular formula C14H15NO2S B6417752 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-45-5

4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417752
CAS No.: 1060176-45-5
M. Wt: 261.34 g/mol
InChI Key: CDBNUXCULFDLLM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with an ethoxy group and a thiophen-3-ylmethyl group

Mechanism of Action

Target of Action

Similar compounds have been used in the design and synthesis of anti-tubercular agents , suggesting potential targets within the Mycobacterium tuberculosis bacterium.

Mode of Action

Based on the anti-tubercular activity of similar compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the Mycobacterium tuberculosis bacterium, inhibiting its growth or survival.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it is likely that this compound affects pathways crucial to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Based on the anti-tubercular activity of similar compounds , it can be hypothesized that this compound may inhibit the growth or survival of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can be reacted with the benzamide in the presence of a base such as sodium hydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide
  • 4-ethoxy-N-[(furan-3-yl)methyl]benzamide
  • 4-ethoxy-N-[(pyridin-3-yl)methyl]benzamide

Uniqueness

4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic substitutions.

Properties

IUPAC Name

4-ethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-13-5-3-12(4-6-13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBNUXCULFDLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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